Catalytic Efficiency (kcat/Km) for Gentisyl-CoA Thioesterase BH1999: Direct Comparison with 3-Hydroxybenzoyl-CoA
In a direct head-to-head comparison using purified recombinant BH1999 gentisyl-CoA thioesterase from Bacillus halodurans, the catalytic efficiency (kcat/Km) for 2,5-dihydroxybenzoyl-CoA was determined to be 1.6 × 10^6 M^−1 s^−1, which is 5.3-fold higher than the efficiency measured for 3-hydroxybenzoyl-CoA (3.0 × 10^5 M^−1 s^−1) under identical assay conditions [1].
| Evidence Dimension | Catalytic efficiency (kcat/Km) |
|---|---|
| Target Compound Data | 1.6 × 10^6 M^−1 s^−1 |
| Comparator Or Baseline | 3-Hydroxybenzoyl-CoA: 3.0 × 10^5 M^−1 s^−1 |
| Quantified Difference | 5.3-fold higher efficiency for 2,5-dihydroxybenzoyl-CoA |
| Conditions | Recombinant BH1999 enzyme, physiological pH (pH 7.3), steady-state kinetics |
Why This Matters
For researchers developing thioesterase activity assays or studying gentisate pathway flux, the 5.3-fold difference in catalytic efficiency mandates use of the authentic 2,5-dihydroxybenzoyl-CoA substrate to avoid significant underestimation of enzymatic activity.
- [1] Zhuang, Z., Song, F., Takami, H., & Dunaway-Mariano, D. (2004). The BH1999 protein of Bacillus halodurans C-125 is gentisyl-coenzyme A thioesterase. Journal of Bacteriology, 186(2), 393–399. (Abstract) View Source
